molecular formula C12H18O2 B14390201 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one CAS No. 89920-05-8

1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one

Katalognummer: B14390201
CAS-Nummer: 89920-05-8
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: JRIKFVYKTQIFDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentyl-8-oxabicyclo[321]oct-6-EN-3-one is a bicyclic compound characterized by its unique structure, which includes a pentyl group and an oxabicyclo ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant Escherichia coli cells expressing specific enzymes, such as cyclopentanone monooxygenase. These cells can catalyze the Baeyer-Villiger biooxidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one to produce the desired compound with high enantioselectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various lactones, alcohols, and substituted bicyclic compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

89920-05-8

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

1-pentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C12H18O2/c1-2-3-4-6-12-7-5-11(14-12)8-10(13)9-12/h5,7,11H,2-4,6,8-9H2,1H3

InChI-Schlüssel

JRIKFVYKTQIFDT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC12CC(=O)CC(O1)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.